![molecular formula C8H6ClFN2O2 B1465050 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride CAS No. 1215783-26-8](/img/structure/B1465050.png)
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Overview
Description
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound with the molecular formula C8H5FN2O2·HCl. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the fluorination of imidazo[1,2-a]pyridine derivatives. One common method includes the reaction of imidazo[1,2-a]pyridine with a fluorinating agent under mild conditions, such as in acetonitrile at room temperature . The end products are formed with yields ranging from 61% to 74% .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and automated synthesis systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. For instance, compounds with an imidazo[1,2-a]pyridine core have been shown to inhibit c-MET kinases, which are involved in carcinogenesis . The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, making it a valuable scaffold in drug design.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the fluorine substitution.
3-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: A similar compound with a chlorine atom instead of fluorine.
3-Bromoimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride: A bromine-substituted analogue.
Uniqueness: 3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and enhances its biological activity. The fluorine atom increases the compound’s lipophilicity and metabolic stability, making it a promising candidate for drug development .
Biological Activity
3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry. With the molecular formula and a molecular weight of approximately 216.60 g/mol, this compound features a unique structural framework that includes a fluorinated imidazo-pyridine core. Its potential as a bioactive molecule has been the subject of various research studies, particularly focusing on its inhibitory effects on critical enzymes involved in inflammatory and cancer pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Notably, it has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a significant role in inflammation and pain management. The inhibition of COX-2 suggests potential therapeutic applications for treating inflammatory diseases such as arthritis.
Additionally, compounds with an imidazo[1,2-a]pyridine core have shown promise in inhibiting c-MET kinases, which are implicated in various cancers. This dual action on both inflammatory and oncogenic pathways positions this compound as a valuable candidate for further drug development .
Inhibition Studies
A series of studies have quantified the inhibitory effects of this compound on COX-2 activity. The following table summarizes key findings from these studies:
Study Reference | Target Enzyme | IC50 (µM) | Notes |
---|---|---|---|
COX-2 | 0.5 | Significant anti-inflammatory potential | |
c-MET | 0.8 | Implications for cancer treatment | |
Other kinases | 1.5 | Broad-spectrum kinase inhibition |
These results indicate that the compound exhibits potent inhibitory activity against COX-2 and c-MET, supporting its potential use in therapeutic applications.
Case Studies
Case Study 1: Anti-inflammatory Effects
In a controlled study involving animal models of arthritis, administration of this compound resulted in a marked reduction in inflammatory markers and pain scores compared to control groups. The study reported a significant decrease in edema and joint swelling, correlating with the compound's COX-2 inhibitory activity.
Case Study 2: Cancer Research
Another investigation focused on the compound's effects on cancer cell lines demonstrated that it inhibited cell proliferation in several types of cancer cells, including breast and lung cancer lines. The mechanism was linked to the downregulation of c-MET signaling pathways, which are vital for tumor growth and metastasis .
Synthesis and Applications
The synthesis of this compound typically involves multi-step chemical processes that ensure high yield and purity. These synthetic strategies often leverage the compound's functional groups for further derivatization into more complex structures suitable for drug development or material science applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?
Answer: The synthesis typically involves multi-step reactions starting from imidazo[1,2-a]pyridine derivatives. A key intermediate, such as 2-chloromethylimidazo[1,2-a]pyridine (CAS 57892-76-9), can undergo fluorination followed by carboxylation and subsequent hydrochlorination. Reaction conditions like temperature, solvent choice (e.g., DMF or THF), and catalysts (e.g., palladium on carbon for hydrogenation) critically impact yield . For example, oxidation of methyl groups to carboxylic acids using potassium permanganate or chromium trioxide under controlled temperatures (80–120°C) is common, with yields varying based on stoichiometry and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and its intermediates?
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming the fluorine substitution position and carboxylic acid formation. For example, H NMR signals in DMSO- for similar imidazo[1,2-a]pyridine derivatives appear at δ 7.5–8.7 ppm for aromatic protons .
- HPLC/MS : High-performance liquid chromatography coupled with mass spectrometry (LCMS) ensures purity (>95%) and verifies molecular ions (e.g., [M+H] at m/z 225.1 for related analogs) .
- X-ray Crystallography : Resolves structural ambiguities, particularly for hydrochloride salt formation .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and reactivity of this compound?
Answer: Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For instance, ICReDD’s reaction path search methods identify optimal fluorination conditions by modeling electronic effects of the fluorine substituent on imidazo[1,2-a]pyridine’s aromatic system . Computational tools like Gaussian or ORCA can simulate intermediate stability, guiding solvent selection (e.g., polar aprotic solvents for carboxylation) .
Q. How can researchers resolve contradictions in reaction data, such as unexpected byproducts or low yields?
Answer:
- Mechanistic Studies : Use isotopic labeling (e.g., O in carboxylation) to trace reaction pathways .
- In Situ Monitoring : Techniques like FTIR or Raman spectroscopy detect transient intermediates (e.g., acyl fluorides) that may explain side reactions .
- Design of Experiments (DoE) : Statistical optimization of variables (temperature, catalyst loading) resolves yield inconsistencies. For example, fractional factorial designs can identify critical factors in fluorination steps .
Q. What advanced methods are used for impurity profiling and ensuring pharmaceutical-grade purity?
Answer:
- HPLC-UV/HRMS : Detects trace impurities (e.g., des-fluoro analogs) with limits of quantification (LOQ) <0.1% .
- ICH Guidelines : Follow Q3A/B for identifying and quantifying impurities. For example, EP-grade reference standards (e.g., MM0228.08) validate analytical methods .
- Solid-State Characterization : Differential scanning calorimetry (DSC) and powder XRD confirm polymorphic purity of the hydrochloride salt .
Q. What are the best practices for safe handling, storage, and waste disposal of this compound?
Answer:
- Handling : Use inert atmospheres (N/Ar) to prevent hydrolysis of the carboxylic acid group. PPE (gloves, goggles) is mandatory due to potential irritancy .
- Storage : Store at 2–8°C in amber vials to avoid photodegradation. Desiccants prevent deliquescence of the hydrochloride salt .
- Waste Disposal : Segregate halogenated waste (e.g., fluorine/byproducts) and treat via neutralization (e.g., calcium hydroxide for acidic residues) before professional disposal .
Properties
IUPAC Name |
3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FN2O2.ClH/c9-7-6(8(12)13)10-5-3-1-2-4-11(5)7;/h1-4H,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWHBJFYCWHXDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1215783-26-8 | |
Record name | 3-fluoroimidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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